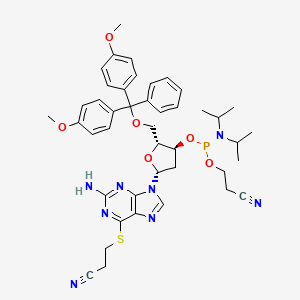
6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry due to its unique structural properties, which allow for specific modifications and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- typically involves the protection of the 6-thio group with a 2-cyanoethyl group. The process begins with the protection of the 5’-hydroxyl group using a dimethoxytrityl (DMTr) group. The 6-thio group is then protected with a 2-cyanoethyl group under mild conditions using reagents such as 2-cyanoethyl-N,N,N’,N’-tetraisopropylphosphoramidite and a nucleophilic activator like 4,5-dicyanoimidazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost efficiency, often involving automated synthesizers and large-scale reactors to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The 2-cyanoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.
Medicine: Investigated for potential therapeutic applications, including targeted drug delivery and gene therapy.
Industry: Utilized in the production of diagnostic tools and biosensors.
Mécanisme D'action
The mechanism of action of 6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- involves its incorporation into oligonucleotides, where it can participate in base pairing and stacking interactions. The 2-cyanoethyl group provides additional stability and protection during synthesis, while the DMTr group facilitates purification and handling. The compound’s unique structure allows it to interact with specific molecular targets, such as nucleic acids and proteins, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-S-(2-Cyanoethyl)-2’-O-(tert-butyldimethylsilyl)-6-thioinosine: Another modified nucleoside with similar protective groups.
4’-ThioRNA Phosphoramidites: Used in the synthesis of 4’-thioRNA, which has enhanced stability and binding properties.
Uniqueness
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- is unique due to its specific combination of protective groups, which provide both stability and ease of synthesis. This makes it particularly valuable in the synthesis of modified oligonucleotides for various research applications .
Propriétés
Formule moléculaire |
C43H51N8O6PS |
|---|---|
Poids moléculaire |
839.0 g/mol |
Nom IUPAC |
3-[[(2R,3S,5R)-5-[2-amino-6-(2-cyanoethylsulfanyl)purin-9-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H51N8O6PS/c1-29(2)51(30(3)4)58(55-24-10-22-44)57-36-26-38(50-28-47-39-40(50)48-42(46)49-41(39)59-25-11-23-45)56-37(36)27-54-43(31-12-8-7-9-13-31,32-14-18-34(52-5)19-15-32)33-16-20-35(53-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H2,46,48,49)/t36-,37+,38+,58?/m0/s1 |
Clé InChI |
ISFJLTOJWXWKGD-MACIYHSTSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


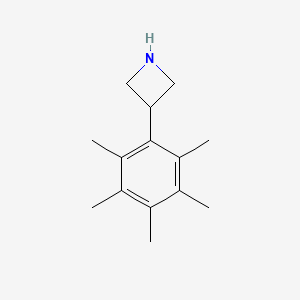




![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)

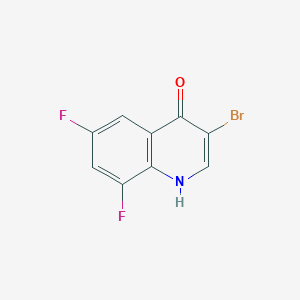
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
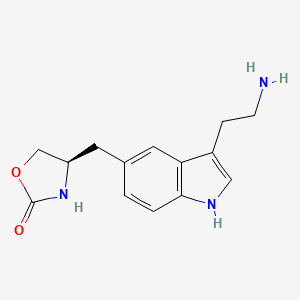
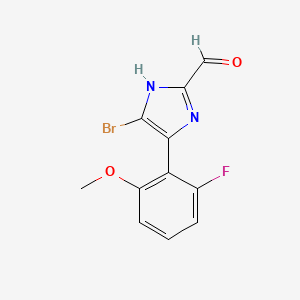

![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
